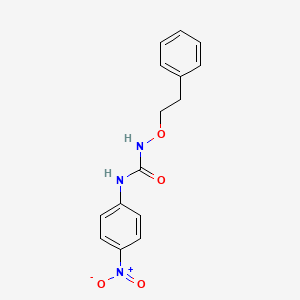
1-(4-Nitrophenyl)-3-phenethoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Nitrophenyl)-3-phenethoxyurea” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a nitro group (-NO2) attached . The “phenethoxy” part suggests the presence of a phenyl group connected to an ethoxy group (-CH2CH2O-). The “urea” indicates the presence of a functional group consisting of a carbonyl (C=O) flanked by two amine groups (-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape due to the presence of the phenyl rings and the urea group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The nitro group in the nitrophenyl part of the molecule could potentially be reduced to an amino group (-NH2), for example .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances, would be determined by its molecular structure .Mecanismo De Acción
1-(4-Nitrophenyl)-3-phenethoxyurea inhibits the TRPV1 channel by binding to a specific site on the channel's surface. This binding prevents the channel from opening and allows for the inhibition of pain sensation and inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on pain sensation and inflammation. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. In addition, this compound has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Nitrophenyl)-3-phenethoxyurea has several advantages for lab experiments. It is a potent inhibitor of the TRPV1 channel, which makes it a useful tool for studying the channel's role in pain sensation and inflammation. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects on other ion channels, which can complicate data interpretation. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for 1-(4-Nitrophenyl)-3-phenethoxyurea research. One area of interest is the development of new TRPV1 inhibitors that are more selective and have fewer off-target effects. Another area of interest is the development of new cancer therapies that target TRPV1 channels. In addition, there is ongoing research into the role of TRPV1 channels in other medical conditions, such as diabetes and cardiovascular disease, which may lead to new therapeutic applications for this compound and other TRPV1 inhibitors.
Conclusion:
This compound, or this compound, is a potent inhibitor of the TRPV1 channel that has been extensively studied for its potential therapeutic applications in pain management, cancer treatment, and other medical conditions. It has significant effects on pain sensation and inflammation and has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying the TRPV1 channel and its role in various medical conditions. Ongoing research into this compound and other TRPV1 inhibitors may lead to new therapeutic applications and improved treatments for pain, inflammation, and cancer.
Métodos De Síntesis
The synthesis of 1-(4-Nitrophenyl)-3-phenethoxyurea involves the reaction of 4-nitroaniline and phenethylamine with phosgene. The reaction produces this compound as a white crystalline solid with a melting point of 230-232°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-phenethoxyurea has been widely used in scientific research to study the TRPV1 channel and its role in pain sensation and inflammation. It has been shown to be a potent inhibitor of TRPV1, which makes it a potential therapeutic agent for the treatment of pain and inflammation. This compound has also been studied for its potential use in cancer treatment. TRPV1 channels are overexpressed in many types of cancer cells, and this compound has been shown to inhibit the growth and proliferation of these cells.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(2-phenylethoxy)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWXJJKTSFJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

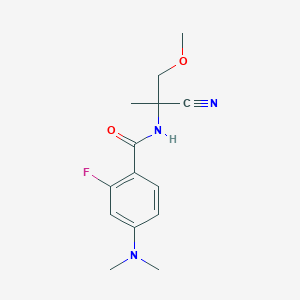
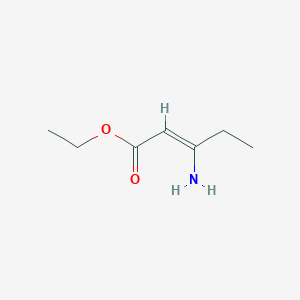
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)


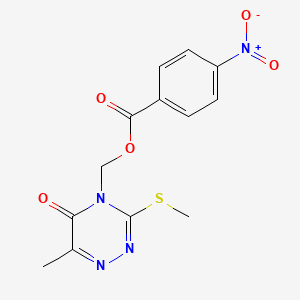
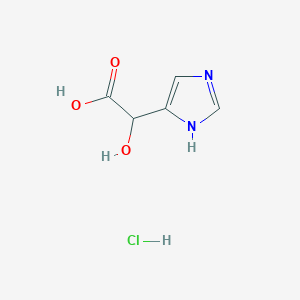
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)
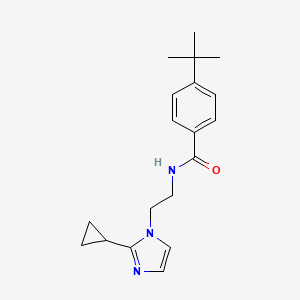


![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)
